molecular formula C15H22N2O2 B1441682 Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate CAS No. 1141473-78-0

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate

Cat. No. B1441682
CAS RN: 1141473-78-0
M. Wt: 262.35 g/mol
InChI Key: RCYDOMABQRLBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . Another example is the synthesis of 3-amino-4-methylpyridine, an intermediate of an anti-AIDS drug nevirapine .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate consists of a benzoic acid moiety, an ethyl ester group, and a 2-methylpiperidin-1-yl group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate are not available, similar compounds such as ethyl p-aminobenzoate have been involved in esterification reactions .

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate has been studied for its role in forming hydrogen-bonded supramolecular structures. One study demonstrated its ability to form chains and three-dimensional framework structures through various types of hydrogen bonds (Portilla et al., 2007).

Synthesis and Industrial Applications

The synthesis process of this compound and its variants has been optimized, highlighting its potential for large-scale industrial production. One research focused on using hydrazine hydrate reduction method to achieve high yields, indicating its practical viability in industrial settings (Fang Qiao-yun, 2012).

Antimicrobial Activity

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate derivatives have shown significant antimicrobial activity. Research has synthesized novel compounds based on this structure, testing them against various bacteria and fungi, thus suggesting potential for development in antimicrobial treatments (Shah, 2014).

Nonlinear Optical Properties

Studies have also explored the nonlinear optical properties of compounds derived from ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate. These properties are crucial in fields like photonics and optoelectronics, offering potential applications in optical limiting devices (Abdullmajed et al., 2021).

Antiplatelet Activity

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate derivatives have been investigated for their antiplatelet activity, with some showing potent inhibitory effects on platelet aggregation. This research paves the way for developing new antiplatelet drugs, which are crucial in treating cardiovascular diseases (Chen et al., 2008).

properties

IUPAC Name

ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-7-8-14(13(16)10-12)17-9-5-4-6-11(17)2/h7-8,10-11H,3-6,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYDOMABQRLBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate

Synthesis routes and methods

Procedure details

Ethyl 4-(2-methylpiperidin-1-yl)-3-nitrobenzoate (5 g; 17.10 mmol; 1 eq.) in a solution of MeOH/EtOAc 1:1 (340 mL, 0.05 M) was injected on a flow hydrogenation reactor (H-Cube), adapted with a Pd/C cartridge (44 mm), a flow of 1 mL/min, no heating and the full H2 option enabled, affording after evaporation of the solvents the title compound as a white solid (4.34 g, 96%). 1H NMR (DMSO-d6, 300 MHz) δ 7.34-7.33 (d, 1H), 7.21-7.18 (dd, J=8.28 Hz, 1.81 Hz, 1H), 7.06-7.03 (d, J=8.18 Hz 1H), 5.09 (br s, 2H), 4.28-4.26 (q, J=7.43 Hz, 2H), 3.11-3.07 (m, 1H), 2.97-2.88 (m, 1H), 2.47-2.3 (m, 1H), 1.83-1.65 (m, 6H), 1.32 (t, J=7.43 Hz, 3H). LC/MS (Method B): 263.2 (M+H)+. HPLC (Method A) Rt 2.60 min (Purity: 97.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Reactant of Route 5
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.